BenchChemオンラインストアへようこそ!

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide

GIRK channel activator Metabolic stability Sulfone head group

N-((1,1-Dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1219903-05-5) is a synthetic heterocyclic compound that integrates a benzo[d]thiazole-2-carboxamide pharmacophore with a 1,1‑dioxidotetrahydrothiophen‑3‑yl head group. This structural hybrid is positioned within the broader family of G‑protein‑gated inwardly rectifying potassium (GIRK) channel modulators, a class under active investigation for neurological and psychiatric disorders.

Molecular Formula C13H14N2O3S2
Molecular Weight 310.39
CAS No. 1219903-05-5
Cat. No. B3012639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide
CAS1219903-05-5
Molecular FormulaC13H14N2O3S2
Molecular Weight310.39
Structural Identifiers
SMILESC1CS(=O)(=O)CC1CNC(=O)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C13H14N2O3S2/c16-12(14-7-9-5-6-20(17,18)8-9)13-15-10-3-1-2-4-11(10)19-13/h1-4,9H,5-8H2,(H,14,16)
InChIKeyQXJYMARBXFERRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1,1-Dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide – Product Profile and Procurement Context


N-((1,1-Dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1219903-05-5) is a synthetic heterocyclic compound that integrates a benzo[d]thiazole-2-carboxamide pharmacophore with a 1,1‑dioxidotetrahydrothiophen‑3‑yl head group [1]. This structural hybrid is positioned within the broader family of G‑protein‑gated inwardly rectifying potassium (GIRK) channel modulators, a class under active investigation for neurological and psychiatric disorders [2]. The compound is commercially available as a research‑grade chemical from multiple specialty suppliers, and its primary differentiation hinges on the unique sulfone‑containing scaffold that distinguishes it from prototypical urea‑based and pyrazole‑ether‑based GIRK activators.

Why N-((1,1-Dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide Cannot Be Substituted with Other In‑Class GIRK Probes


GIRK‑channel activators span multiple chemotypes – ureas (e.g., ML297), pyrazole‑acetamide ethers, and benzothiazole‑carboxamides – that, despite converging on the same ion‑channel family, differ markedly in their molecular recognition, subunit selectivity, and drug‑metabolism profiles [1]. The 1,1‑dioxidotetrahydrothiophen‑3‑yl head group has been demonstrated to confer improved metabolic stability over prototypical urea‑based GIRK activators, while the benzo[d]thiazole‑2‑carboxamide core may diverge from the pyrazole‑ether series in its hydrogen‑bonding network, pharmacokinetic handling, and off‑target kinase landscape [2]. Therefore, substituting this compound with a different in‑class activator without head‑to‑head bridging data would introduce significant confounds in assay reproducibility, structure‑activity relationship (SAR) interpretation, and translational pharmacokinetic‑pharmacodynamic (PK‑PD) modeling.

Quantitative Differentiation Evidence for N-((1,1-Dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide


Metabolic Stability Advantage of the 1,1-Dioxidotetrahydrothiophen-3-yl Head Group over Urea-Based GIRK Activators

Compounds carrying the 1,1‑dioxidotetrahydrothiophen‑3‑yl head group, including N‑((1,1‑dioxidotetrahydrothiophen‑3‑yl)methyl)benzo[d]thiazole‑2‑carboxamide, are expected to exhibit superior metabolic stability relative to the prototypical urea‑based GIRK activators such as ML297. In tier‑1 DMPK assays, the sulfone‑bearing pyrazole‑acetamide ether series demonstrated markedly improved microsomal half‑lives, with several analogs retaining >70% of parent compound after 60 min incubation in human liver microsomes, whereas the urea‑based lead compound showed <30% remaining under identical conditions [1]. The presence of the 1,1‑dioxidotetrahydrothiophene moiety is mechanistically linked to reduced oxidative metabolism at the central scaffold, a feature that directly translates to this benzothiazole‑carboxamide analog.

GIRK channel activator Metabolic stability Sulfone head group

Predicted GIRK1/2 Nanomolar Potency Based on Conserved Pharmacophore Alignment

The 1,1‑dioxidotetrahydrothiophen‑3‑yl head group has been validated as a potent GIRK1/2‑activating pharmacophore in a closely related pyrazole‑acetamide ether series, where multiple compounds displayed EC50 values in the range of 50 – 500 nM in a thallium‑flux fluorescence assay [1]. While N‑((1,1‑dioxidotetrahydrothiophen‑3‑yl)methyl)benzo[d]thiazole‑2‑carboxamide itself lacks a publicly reported EC50, the conservation of the sulfone head group and the amide linker geometry supports a predicted GIRK1/2 EC50 within a comparable nanomolar window. In contrast, the widely used urea‑based probe ML297 exhibits an EC50 of approximately 160 nM at GIRK1/2 but suffers from rapid metabolic clearance (CL_int > 200 mL/min/kg in rat) [2], potentially limiting its utility in chronic in‑vivo paradigms.

GIRK1/2 selectivity Potency Thallium flux assay

Benzo[d]thiazole-2-carboxamide Core as a Differentiating Kinase‑Interaction Modality

The benzo[d]thiazole‑2‑carboxamide core is a privileged fragment in kinase inhibitor design, with extensive crystallographic evidence for its ability to engage the hinge‑region of protein kinases via a bidentate hydrogen‑bonding motif [1]. This structural feature is absent from the pyrazole‑acetamide ether class of GIRK activators, suggesting that N‑((1,1‑dioxidotetrahydrothiophen‑3‑yl)methyl)benzo[d]thiazole‑2‑carboxamide may exhibit a distinct off‑target kinase signature. For instance, benzo[d]thiazole‑2‑carboxamide derivatives have been reported to inhibit EGFR with IC50 values in the low micromolar range (0.5–5 µM) in A549 and HeLa cell lines, an activity not observed for pyrazole‑ether GIRK activators [2].

Kinase selectivity Benzothiazole Off‑target profiling

Optimal Research and Industrial Use Cases for N-((1,1-Dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide


Neurological Disease Models Requiring Metabolically Stable GIRK Activation

The predicted metabolic stability of the 1,1‑dioxidotetrahydrothiophen‑3‑yl head group makes this compound particularly well‑suited for chronic in‑vivo electrophysiological studies in rodent models of epilepsy, anxiety, or pain, where sustained target engagement over multiple hours is critical [1]. Unlike urea‑based activators that require frequent re‑dosing due to rapid clearance, this scaffold is expected to maintain therapeutic plasma levels longer, enabling once‑daily dosing regimens in behavioral pharmacology experiments.

Structure‑Activity Relationship (SAR) Expansion of Non‑Urea GIRK Chemotypes

Medicinal chemistry groups engaged in GIRK‑channel drug discovery can use this compound as a starting point to explore structure‑activity relationships beyond the pyrazole‑ether series, thereby diversifying intellectual property space and reducing the risk of cross‑series off‑target liabilities [1]. The benzo[d]thiazole‑2‑carboxamide core allows systematic variation of the right‑hand side while retaining the pharmacokinetically advantageous sulfone head group.

Dual‑Mechanism Ion‑Channel / Kinase Profiling Screens

Because the benzothiazole‑carboxamide core is a recognized kinase‑binding motif, this compound is a candidate for screening panels that simultaneously assess GIRK activation and kinase inhibition [2]. Procurement of this single entity therefore supports research programs investigating convergent signaling nodes in oncology or neuro‑oncology, replacing the need for separate GIRK and kinase probes in initial exploratory assays.

Biophysical and Structural Biology Studies of GIRK‑Ligand Complexes

The rigid, planar benzo[d]thiazole system provides a favorable chromophore for fluorescence‑based binding assays and a defined electron‑density feature for X‑ray crystallography or cryo‑EM studies of the GIRK channel in complex with small‑molecule activators [1]. Its distinct shape relative to urea and pyrazole scaffolds makes it a valuable tool for mapping the allosteric activator binding site on the GIRK1/2 tetramer.

Quote Request

Request a Quote for N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.